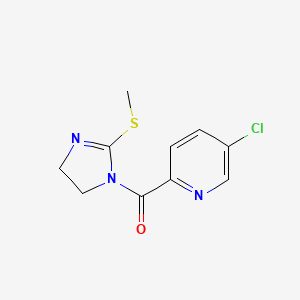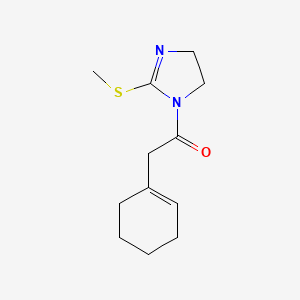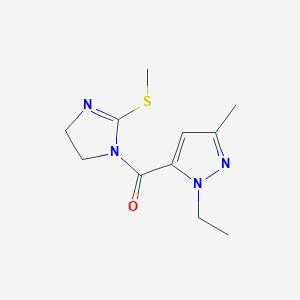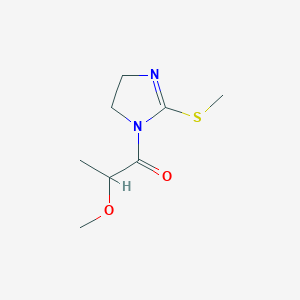![molecular formula C16H24N2O3 B7584319 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves the activation of AMPK. This activation occurs through the allosteric activation of AMPK by binding to the γ subunit. This binding leads to an increase in AMPK activity, which in turn leads to an increase in glucose uptake and fatty acid oxidation. Additionally, this compound has been shown to inhibit mTORC1 signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of AMPK. This activation leads to an increase in glucose uptake and fatty acid oxidation, which can improve metabolic function. Additionally, this compound has been shown to have anti-inflammatory effects and can improve insulin sensitivity. However, it is important to note that the effects of this compound are dose-dependent, and high doses may lead to adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in lab experiments is its specificity for AMPK activation. This specificity allows for the precise manipulation of cellular metabolism and can help researchers better understand the mechanisms underlying metabolic disorders. However, one of the main limitations of this compound is its potential for off-target effects. Additionally, the effects of this compound may be influenced by various factors such as cell type and experimental conditions.
Orientations Futures
There are many potential future directions for the use of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in scientific research. One potential direction is the development of more potent and selective AMPK activators. Additionally, this compound may be used in the development of novel treatments for metabolic disorders such as obesity and type 2 diabetes. Further research is also needed to better understand the potential off-target effects of this compound and its effects on different cell types and experimental conditions.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its activation of AMPK and inhibition of mTORC1 signaling make it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, further research is needed to better understand its potential off-target effects and to develop more potent and selective AMPK activators.
Méthodes De Synthèse
The synthesis of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves a multi-step process that includes the reaction of 2-chloro-N-(2-methylpropyl)aniline with morpholine, followed by the reaction of the resulting intermediate with 2-bromoacetyl bromide. The final product is obtained through the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of metabolic research. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This activation leads to an increase in glucose uptake and fatty acid oxidation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)11-18(14-4-3-5-15(19)10-14)12-16(20)17-6-8-21-9-7-17/h3-5,10,13,19H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQHUHCRMAPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N1CCOCC1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
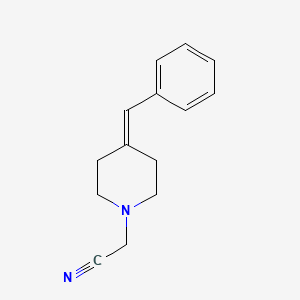
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
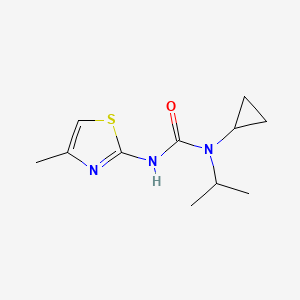
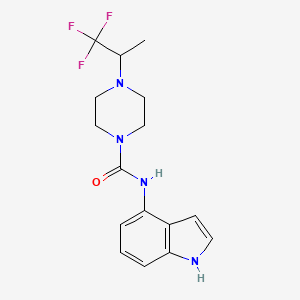
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

